1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is a complex organic compound with a molecular formula of C24H23N3O4. This compound is characterized by the presence of a nitrobenzodioxole moiety attached to an imidazolidine ring, which is further substituted with two benzyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Nitration: The benzodioxole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Imidazolidine Ring Formation: The nitrated benzodioxole is reacted with benzylamine and formaldehyde under basic conditions to form the imidazolidine ring.
Benzylation: Finally, the imidazolidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl groups can be removed through hydrogenolysis using hydrogen gas and a palladium on carbon catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Debenzylated Products: Formed by the removal of benzyl groups.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)hexahydropyrimidine: Similar structure but with a hexahydropyrimidine ring instead of an imidazolidine ring.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone: Contains the same nitrobenzodioxole moiety but with an ethanone group instead of an imidazolidine ring.
Uniqueness
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
1,3-dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-27(29)21-14-23-22(30-17-31-23)13-20(21)24-25(15-18-7-3-1-4-8-18)11-12-26(24)16-19-9-5-2-6-10-19/h1-10,13-14,24H,11-12,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALOPHHOJXVHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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